molecular formula C23H22F2O5 B11154559 ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11154559
M. Wt: 416.4 g/mol
InChI Key: KMXVWTOXINASCW-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is an organic compound with the molecular formula C21H17F2O5. It is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is not well-documented. based on its structure, it is likely to interact with various molecular targets:

Comparison with Similar Compounds

Biological Activity

IUPAC Name

The IUPAC name for the compound is:
\text{Ethyl 3 7 2 4 difluorobenzyl oxy 4 8 dimethyl 2 oxo 2H chromen 3 yl}propanoate}

Molecular Formula

The molecular formula is C_{20}H_{22}F_2O_5.

Physical Properties

  • Molecular Weight : 392.39 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Antimicrobial Activity

Research indicates that compounds similar to ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate exhibit significant antimicrobial properties. For instance, derivatives of coumarins have shown activity against both Gram-positive and Gram-negative bacteria. The presence of the difluorobenzyl group enhances the lipophilicity of the compound, potentially increasing its membrane permeability and antibacterial efficacy .

Anticancer Properties

Several studies have explored the anticancer potential of coumarin derivatives. For example:

  • A study demonstrated that related compounds inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .
  • This compound has been suggested to target specific pathways involved in tumor growth and metastasis.

The proposed mechanism of action for the biological activities observed in this class of compounds includes:

  • Inhibition of Protein Kinases : Many coumarin derivatives inhibit various protein kinases involved in cancer progression.
  • Antioxidant Activity : The structure allows for scavenging free radicals, contributing to their protective effects against oxidative stress-related diseases .

Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, this compound was tested against standard bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Activity

A recent in vitro study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells compared to control groups.

Data Table

Biological ActivityTest Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntibacterialStaphylococcus aureus50
AntibacterialEscherichia coli50
AnticancerMCF-7 Breast Cancer25
AntioxidantDPPH Scavenging AssayIC50 = 30

Properties

Molecular Formula

C23H22F2O5

Molecular Weight

416.4 g/mol

IUPAC Name

ethyl 3-[7-[(2,4-difluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C23H22F2O5/c1-4-28-21(26)10-8-18-13(2)17-7-9-20(14(3)22(17)30-23(18)27)29-12-15-5-6-16(24)11-19(15)25/h5-7,9,11H,4,8,10,12H2,1-3H3

InChI Key

KMXVWTOXINASCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=C(C=C(C=C3)F)F)C)OC1=O)C

Origin of Product

United States

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